![molecular formula C37H40N2O8S B12295320 3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12295320.png)
3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cortisuzol, also known by its brand name Solu-Altim and developmental code name RU-16999, is a synthetic glucocorticoid corticosteroid . Glucocorticoids are a class of corticosteroids, which are a class of steroid hormones. These compounds are involved in a wide range of physiological processes, including the regulation of inflammation, immune response, and metabolism .
Preparation Methods
The synthesis of cortisuzol involves several steps, starting from basic steroid structuresCommon reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of desired bonds . Industrial production methods often employ large-scale chemical reactors and continuous flow processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Cortisuzol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cortisuzol can lead to the formation of cortisone, while reduction can produce hydrocortisone .
Scientific Research Applications
Cortisuzol has a wide range of scientific research applications:
Mechanism of Action
Cortisuzol exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding causes the receptor to undergo a conformational change, allowing it to translocate into the nucleus. Once in the nucleus, the cortisuzol-receptor complex binds to specific DNA sequences, leading to changes in gene expression . These changes result in the suppression of inflammatory cytokines, inhibition of immune cell proliferation, and modulation of metabolic pathways .
Comparison with Similar Compounds
Cortisuzol is similar to other glucocorticoids, such as prednisone, prednisolone, and dexamethasone. it has unique properties that make it distinct:
Prednisone and Prednisolone: These compounds are also synthetic glucocorticoids but have different metabolic pathways and potencies.
Dexamethasone: This compound is more potent than cortisuzol and has a longer duration of action.
Similar compounds include hydrocortisone, cortisone, and fludrocortisone, each with varying degrees of glucocorticoid and mineralocorticoid activity .
Properties
Molecular Formula |
C37H40N2O8S |
|---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
3-[2-(17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-oxoethoxy]carbonylbenzenesulfonic acid |
InChI |
InChI=1S/C37H40N2O8S/c1-21-13-27-29-14-22(2)37(43,32(41)20-47-34(42)23-9-8-12-26(15-23)48(44,45)46)36(29,4)18-31(40)33(27)35(3)17-24-19-38-39(30(24)16-28(21)35)25-10-6-5-7-11-25/h5-13,15-16,19,22,27,29,31,33,40,43H,14,17-18,20H2,1-4H3,(H,44,45,46) |
InChI Key |
ZKIDWWQMNXGYHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)COC(=O)C6=CC(=CC=C6)S(=O)(=O)O)O)C)O)C)C=NN5C7=CC=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


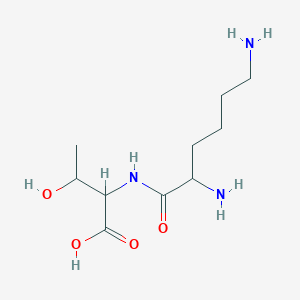
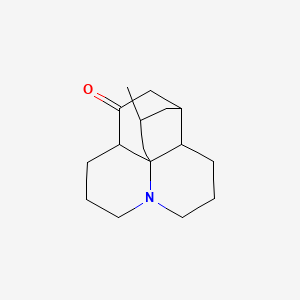
![2-O-tert-butyl 3-O-methyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B12295248.png)


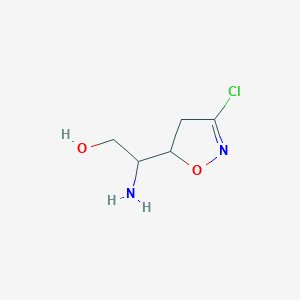
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide](/img/structure/B12295283.png)
![[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B12295292.png)
![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)

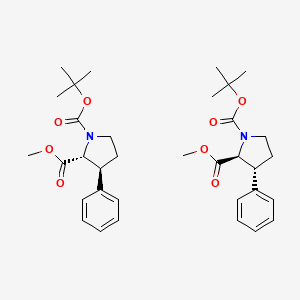
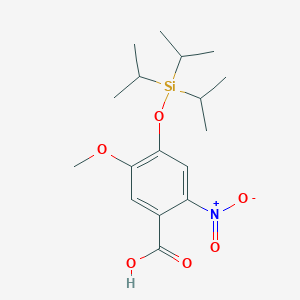
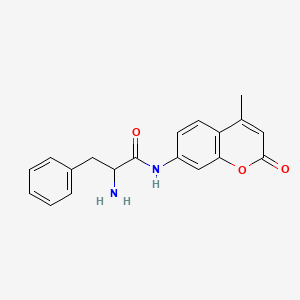
![33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B12295324.png)
